Tert-butyl 4-(4-bromophenyl)-3-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-bromophenyl)-3-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a bromophenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromophenyl)-3-oxopiperidine-1-carboxylate typically involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then subjected to esterification with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(4-bromophenyl)-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products:
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Reduction: Hydroxylated piperidine derivatives.
Oxidation: Piperidine N-oxides.
Scientific Research Applications
Tert-butyl 4-(4-bromophenyl)-3-oxopiperidine-1-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-bromophenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group allows for interactions with aromatic residues in proteins, while the piperidine ring can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP): Used as an intermediate in the synthesis of fentanyl and its analogues.
N-Phenyl-4-piperidinamine (4-AP): Another precursor in the synthesis of fentanyl.
Uniqueness: Tert-butyl 4-(4-bromophenyl)-3-oxopiperidine-1-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
Molecular Formula |
C16H20BrNO3 |
---|---|
Molecular Weight |
354.24 g/mol |
IUPAC Name |
tert-butyl 4-(4-bromophenyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3 |
InChI Key |
VWRMHKKHGSAXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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